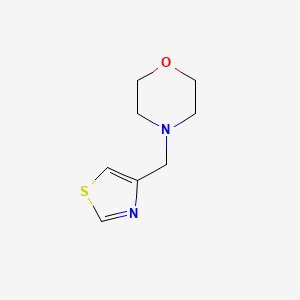

4-(Morpholinomethyl)thiazole

Overview

Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazole-based Schiff base compounds have been synthesized using conventional and green approaches with ZnO nanoparticles as a catalyst . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles have been found to undergo a variety of reactions. Protons are removed from C2 by organolithium compounds. When C2 is nucleophilic, a variety of electrophiles, including aldehydes, alkyl halides, and ketones are able to bind to it .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antiprotozoal Applications : A study by Verge and Roffey (1975) found that 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice, indicating its potential as an antiprotozoal agent (Verge & Roffey, 1975).

Phosphoinositide 3-Kinase Inhibition : Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase. This research points to its potential use in tumor growth inhibition and cancer therapy (Alexander et al., 2008).

Anti-Inflammatory and Cytotoxicity Studies : Gouvea et al. (2016) synthesized 4-thiazolidinones bearing the morpholino moiety, which showed significant in vivo anti-inflammatory activities and low in vitro cytotoxicity against Vero cells, highlighting its potential in anti-inflammatory drug development (Gouvea et al., 2016).

Anti-Acute Myeloid Leukemia (AML) Activities : Li et al. (2012) conducted a study on 2-(quinazolin-4-ylthio)thiazole derivatives, including morpholinomethyl derivatives, which exhibited significant in vivo and in vitro anti-AML activities, suggesting its use in leukemia treatment (Li et al., 2012).

Synthesis and Biological Activities : Al-Soliemy et al. (2020) synthesized thiazolyl-N-phenylmorpholine derivatives with notable antitumor activity against several tumor cell lines, further emphasizing its potential in cancer therapy (Al-Soliemy et al., 2020).

Antibacterial Screening : Mali et al. (2019) studied a derivative, 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, which showed moderate inhibition against Mycobacteria tuberculosis and potential as an antibacterial agent (Mali et al., 2019).

Anti-Anoxic Activity : Ohkubo et al. (1995) found that certain thiazolecarboxamides, including those with a morpholinomethyl moiety, exhibited potent anti-anoxic activity in mice (Ohkubo et al., 1995).

Potential Acetylcholinesterase Inhibitors : Mekky et al. (2021) synthesized morpholine-linked thiazoles as potential inhibitors of acetylcholinesterase, which could be relevant in treating neurodegenerative diseases like Alzheimer's (Mekky et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may play a role in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s worth noting that morpholine-based thiazoles can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .

Action Environment

The success of suzuki–miyaura cross-coupling, a common reaction in the synthesis of thiazole derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 4-(Morpholinomethyl)thiazole may also be influenced by environmental conditions.

Safety and Hazards

Future Directions

Recent advances in synthetic strategies have led to the development of various thiazolidin-4-one derivatives . The authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones as well as their role in anticancer activity by inhibition of various enzymes and cell lines .

properties

IUPAC Name |

4-(1,3-thiazol-4-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-11-4-2-10(1)5-8-6-12-7-9-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIGBJGIVMBABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)

![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)

![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)